molecular formula C27H20ClN3O2S B11628786 4-chloro-N-[(2E)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

4-chloro-N-[(2E)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B11628786
M. Wt: 486.0 g/mol
InChI Key: FNKNBLZALMBMPO-UHFFFAOYSA-N
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Description

4-CHLORO-N-[(2Z)-3-[(FURAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(2Z)-3-[(FURAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions to identify the most efficient catalysts and conditions .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(2Z)-3-[(FURAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the imine group would yield amines .

Scientific Research Applications

4-CHLORO-N-[(2Z)-3-[(FURAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(2Z)-3-[(FURAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The furan and phenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[(2Z)-3-[(FURAN-2-YL)METHYL]-4-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H20ClN3O2S

Molecular Weight

486.0 g/mol

IUPAC Name

4-chloro-N-[3-(furan-2-ylmethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C27H20ClN3O2S/c28-21-15-13-20(14-16-21)25(32)30-26-24(19-8-3-1-4-9-19)31(18-23-12-7-17-33-23)27(34-26)29-22-10-5-2-6-11-22/h1-17H,18H2,(H,30,32)

InChI Key

FNKNBLZALMBMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CO4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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